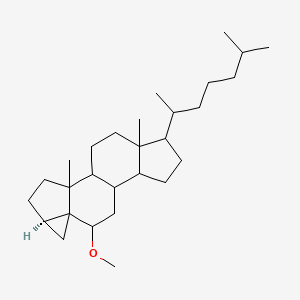![molecular formula C22H25ClN4O4 B11966837 {2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a piperazine ring, and a phenoxyacetic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the preparation of the 2-chlorobenzyl intermediate, which can be achieved by the chlorination of benzyl alcohol using thionyl chloride or phosphorus trichloride.
Piperazine Derivatization: The chlorobenzyl intermediate is then reacted with piperazine to form the 4-(2-chlorobenzyl)-1-piperazine derivative. This step is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrazone Formation: The piperazine derivative is then reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate. This reaction is usually performed under acidic conditions using hydrochloric acid or acetic acid.
Phenoxyacetic Acid Coupling: Finally, the carbohydrazonoyl intermediate is coupled with phenoxyacetic acid to form the target compound. This step is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can occur at the carbohydrazonoyl group, resulting in the formation of hydrazine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyacetic acid moiety can yield carboxylic acids, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives.
科学研究应用
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes, such as DNA replication or protein synthesis.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID can be compared with other similar compounds, such as:
2-Chlorobenzyl Alcohol: This compound shares the chlorobenzyl group but lacks the piperazine and phenoxyacetic acid moieties.
Phenoxyacetic Acid: This compound contains the phenoxyacetic acid moiety but lacks the chlorobenzyl and piperazine groups.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine share the piperazine ring but differ in the substituents attached to it.
The uniqueness of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
属性
分子式 |
C22H25ClN4O4 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
2-[2-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H25ClN4O4/c23-19-7-3-1-6-18(19)14-26-9-11-27(12-10-26)15-21(28)25-24-13-17-5-2-4-8-20(17)31-16-22(29)30/h1-8,13H,9-12,14-16H2,(H,25,28)(H,29,30)/b24-13+ |
InChI 键 |
XWHMSSLHPDGWCB-ZMOGYAJESA-N |
手性 SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3OCC(=O)O |
溶解度 |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966773.png)
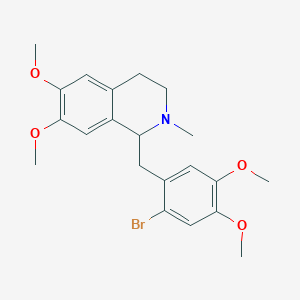

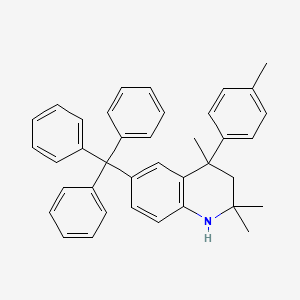
![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)
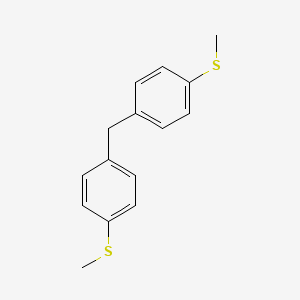
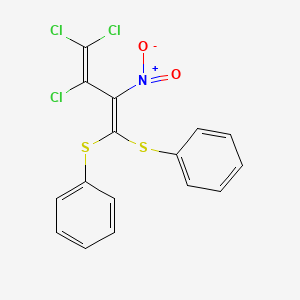

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966830.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)
![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)

